3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
- The compound is used as a versatile building block in organic synthesis due to its unique reactivity and stability.
3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: is a chemical compound with the molecular formula CHBNO. It contains a pyridine ring substituted with an isopropyl group and a boron-containing dioxaborolane moiety.
Properties
Molecular Formula |
C14H22BNO2 |
|---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO2/c1-10(2)11-9-16-8-7-12(11)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |
InChI Key |
YRNVIEISPKDGPW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of ongoing investigation. Its boron center likely plays a crucial role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications are still evolving, and further research may uncover additional uses
Biological Activity
3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be represented as follows:
- Molecular Formula: C14H26BNO2
- Molecular Weight: 251.17 g/mol
- CAS Number: 1642583-50-3
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane moiety is known for its role in various chemical reactions and interactions with biomolecules.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Cellular Uptake: Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability.
- Targeting Specific Pathways: It may selectively target pathways involved in cell proliferation and apoptosis.
Anticancer Activity
In a study evaluating the anticancer potential of various pyridine derivatives, 3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibited promising results against several cancer cell lines.
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A375 (Melanoma) | 1.71 | 21.09 |
| SK-OV-3 (Ovarian) | 1.67 | Not reported |
The compound demonstrated significant antiproliferative effects with IC50 values indicating effective inhibition at low concentrations .
Enzyme Inhibition Studies
Research has shown that compounds similar to 3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can inhibit specific kinases involved in cancer progression.
Table 2: Enzyme Inhibition Potency
| Enzyme Target | IC50 (nM) |
|---|---|
| PI(4)K | 8.4 |
| Other Kinases | Varies |
These findings suggest that the compound may serve as a lead for developing targeted therapies against cancers driven by these kinases .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are critical for understanding its therapeutic potential. Preliminary studies indicate that it has favorable absorption characteristics with low systemic toxicity.
Key Findings:
- Metabolism: Rapid metabolism with predictable pathways.
- Safety Margin: Demonstrated low toxicity in preliminary animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
